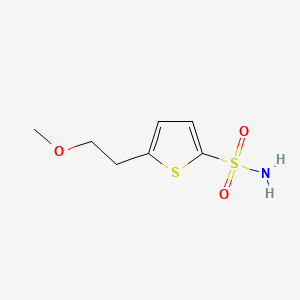![molecular formula C10H13NO4 B13472516 4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid](/img/structure/B13472516.png)
4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid is an organic compound that features a pyrrole ring substituted with a methoxycarbonyl group and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One method involves the use of 2,4,4-trimethoxybutan-1-amine and carboxylic acids, which undergo acid-mediated cyclization to yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the methoxycarbonyl group to other functional groups.
Substitution: The pyrrole ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group and the pyrrole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(methoxycarbonyl)-1H-pyrrol-2-ylboronic acid: This compound shares a similar pyrrole structure but includes a boronic acid group instead of a butanoic acid chain.
N-acylpyrroles: These compounds have a similar pyrrole ring structure but differ in the nature of the acyl group attached.
Uniqueness
4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
4-(5-methoxycarbonyl-1H-pyrrol-3-yl)butanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-10(14)8-5-7(6-11-8)3-2-4-9(12)13/h5-6,11H,2-4H2,1H3,(H,12,13) |
InChI Key |
OJAHBNUXGIRDKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13472435.png)
![3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B13472444.png)
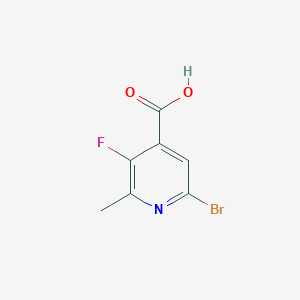
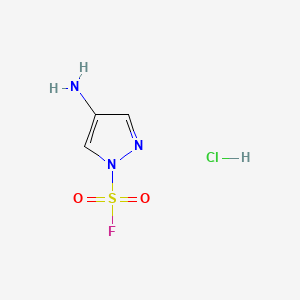


![1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13472487.png)
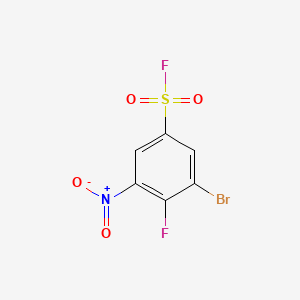

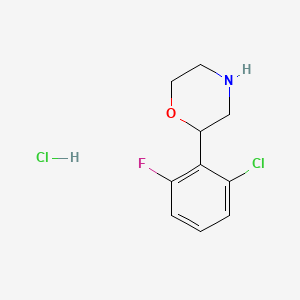
![1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B13472515.png)

![Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13472525.png)
